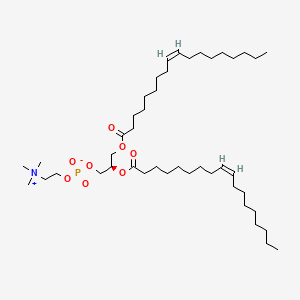

1,2-Dioleoyl-sn-glycero-3-phosphocholine

Description

This compound has been reported in Trypanosoma brucei with data available.

PC(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKAWJBJQDLSFF-NVKMUCNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274283 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS], Solid | |

| Record name | Dioleoyl lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4235-95-4 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4235-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioleoyl lecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004235954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(Z,Z)]-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H026DM5V6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Comprising a glycerol (B35011) backbone, two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group, DOPC is a primary constituent of biological membranes and is widely used in the formulation of model membranes such as liposomes and lipid nanoparticles (LNPs).[1][2] Its low phase transition temperature ensures that it remains in a fluid, liquid-crystalline state at physiological temperatures, making it an ideal component for mimicking the dynamic nature of cellular membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of DOPC.

Chemical Structure and Properties

DOPC is characterized by its phosphatidylcholine head group and the two cis-double bonds located at the ninth carbon of each 18-carbon oleoyl (B10858665) chain.[3] This unsaturation introduces a kink in the acyl chains, which is crucial for maintaining membrane fluidity.

IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[4]

Synonyms: DOPC, 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, PC(18:1/18:1)[4]

Physicochemical Data

A summary of the key quantitative properties of DOPC is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C44H84NO8P | [2][3][4][5] |

| Molecular Weight | 786.11 g/mol | [2][3][4] |

| Exact Mass | 785.593 Da | [4] |

| Melting Point | -21 °C | [6][7] |

| Phase Transition Temperature | ~ -17 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and ethanol (B145695). Partly soluble in water. | [2][5][6] |

| Purity | >99% (commercially available) | [3] |

| Storage Temperature | -20°C | [3][5][7] |

Experimental Protocols

DOPC is a cornerstone lipid in the preparation of various model membrane systems. Below are detailed methodologies for key experiments involving DOPC.

Preparation of DOPC Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8]

Materials:

-

This compound (DOPC)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Dissolution: Dissolve a known quantity of DOPC in chloroform or a suitable organic solvent mixture in a round-bottom flask to ensure a homogenous mixture.

-

Film Formation: Remove the organic solvent using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual organic solvent.

-

Hydration: Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipid. Agitate the flask by vortexing or shaking to disperse the lipids, leading to the formation of multilamellar vesicles (MLVs).[9][10]

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated multiple times (e.g., 10-20 passes) to ensure a homogenous population of liposomes.[8][11]

Preparation of DOPC-Containing Lipid Nanoparticles (LNPs)

DOPC is often used as a "helper lipid" in the formulation of LNPs for nucleic acid delivery. The following is a general protocol for LNP preparation using microfluidic mixing.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

DOPC (helper lipid)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Ethanol

-

Aqueous acidic buffer (e.g., sodium acetate (B1210297) or citrate, pH 4-5)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Microfluidic mixing device

-

Dialysis system

Protocol:

-

Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DOPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the acidic aqueous buffer. The acidic pH ensures the ionizable lipid becomes protonated and positively charged.

-

Microfluidic Mixing: Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes and connect them to a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids, and to neutralize the pH.

-

Sterilization: Filter-sterilize the final LNP formulation using a 0.22 µm filter.

Visualizations

Experimental Workflow for DOPC Liposome (B1194612) Preparation

The following diagram illustrates the key steps in the preparation of DOPC liposomes using the thin-film hydration and extrusion method.

Caption: Workflow for DOPC Liposome Preparation.

Generalized Phosphatidylcholine Biosynthesis Pathway

While DOPC is primarily a structural component, it is synthesized within the cell through pathways that are fundamental to lipid metabolism. The diagram below shows a simplified overview of phosphatidylcholine biosynthesis.

Caption: Generalized Phosphatidylcholine Biosynthesis Pathway.

Conclusion

This compound is an indispensable tool in lipid research and pharmaceutical development. Its well-characterized chemical and physical properties, combined with its ability to form stable and fluid model membranes, make it a versatile component for a wide range of applications, from fundamental biophysical studies to the formulation of advanced drug delivery systems. The experimental protocols provided herein offer a practical guide for researchers to effectively utilize DOPC in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. biomol.com [biomol.com]

- 3. [PDF] Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy | Semantic Scholar [semanticscholar.org]

- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biophysical Properties of DOPC Phospholipid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biophysical properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely utilized phospholipid in membrane research and drug delivery applications. Its significance stems from its fluid-phase nature at physiological temperatures, making it an excellent model for studying the dynamic properties of biological membranes.[1]

Core Biophysical Properties of DOPC

The biophysical characteristics of DOPC are fundamental to its function in model membrane systems and its utility in pharmaceutical formulations. These properties influence membrane fluidity, stability, and interactions with other molecules.

Structural Characteristics

DOPC is a glycerophospholipid with a phosphatidylcholine headgroup and two unsaturated oleic acid acyl chains (18:1 cis-Δ9). The presence of a double bond in each acyl chain introduces a kink, which is crucial for its low phase transition temperature and fluid nature at room and body temperatures.[1]

Quantitative Biophysical Data

The following tables summarize key quantitative biophysical parameters of DOPC bilayers. These values are essential for comparative studies and for the design of membrane-based assays and delivery systems.

| Property | Value | Experimental Conditions | References |

| Phase Transition Temperature (Tm) | ~ -17 °C to -20 °C | Differential Scanning Calorimetry (DSC) | [1] |

| -40.3 °C | High-Pressure Optical Method (extrapolated) | [2] | |

| Bending Rigidity (kc) | 1.4 x 10⁻²⁰ J to 1.9 x 10⁻²⁰ J | Capacitance measurements on free-standing planar bilayers | [3] |

| 1.6 x 10⁻²⁰ J to 8.2 x 10⁻²⁰ J | Small vesicle fluctuation/deformation studies | [3] | |

| Area per Lipid (APL) | 67.4 ± 1.0 Ų | X-ray and neutron scattering | [4][5] |

| 68.8 Ų | Molecular Dynamics (MD) simulations (zero tension) | [5] | |

| Membrane Permeability (Water, Pf) | ~0.0158 cm/s | Osmotic stress assay on vesicles | [6] |

| ~0.012 cm/s (at 25°C) | ¹⁷O NMR on vesicles | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of DOPC bilayers. The following sections outline the core principles of key experimental techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is employed to determine the phase transition temperature (Tm) of lipid bilayers.

Methodology:

-

Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DOPC are prepared by hydrating a dry lipid film with a suitable buffer.

-

Sample and Reference Preparation: A known concentration of the liposome suspension is placed in an aluminum DSC pan. An identical pan containing only the buffer serves as the reference.

-

Thermal Analysis: The sample and reference pans are heated at a constant rate. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

-

Data Interpretation: A thermogram is generated, plotting heat flow against temperature. The peak of the endothermic transition corresponds to the Tm, where the lipid bilayer transitions from the gel phase to the liquid-crystalline phase.

X-ray Scattering for Structural Determination

X-ray scattering techniques are used to determine the structural parameters of DOPC bilayers, such as the area per lipid and bilayer thickness.

Methodology:

-

Sample Preparation: Oriented stacks of DOPC bilayers are prepared on a solid substrate, typically a silicon wafer or mica, using methods like the "rock-and-roll" technique or spin-coating.

-

Hydration: The lipid stacks are hydrated in a chamber with controlled temperature and humidity.

-

Scattering Experiment: The hydrated sample is exposed to a collimated X-ray beam. The scattered X-rays are detected, providing a diffraction pattern.

-

Data Analysis: The diffraction pattern reveals information about the lamellar spacing and the electron density profile of the bilayer, from which the area per lipid and bilayer thickness can be calculated.[7][8]

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

Fluorescence microscopy is a powerful tool for visualizing the morphology and phase behavior of GUVs.

Methodology:

-

GUV Formation: GUVs are typically formed using the gentle hydration method or electroformation. A thin film of DOPC, often containing a fluorescent lipid probe, is hydrated with a low ionic strength buffer.

-

Microscopy Setup: The GUV suspension is placed on a glass slide and observed using a confocal or wide-field fluorescence microscope.

-

Imaging: The fluorescently labeled GUVs are visualized. The uniform distribution of the fluorescent probe across the GUV surface indicates a single fluid phase.

-

Analysis: Image analysis can be used to determine GUV size distribution and to observe dynamic processes such as membrane fusion or protein binding.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway involving lipid rafts where DOPC is a component.

Caption: Experimental workflow for the preparation and characterization of DOPC liposomes.

Caption: Conceptual diagram of a lipid raft signaling platform within a cell membrane.

While DOPC is generally excluded from the more ordered lipid raft domains, its presence in the surrounding fluid membrane is crucial for maintaining the overall integrity and fluidity of the plasma membrane, thereby influencing the formation and function of these signaling platforms.[9]

Conclusion

DOPC remains an indispensable tool in membrane biophysics and drug delivery research. Its well-characterized biophysical properties, particularly its fluid nature at physiological temperatures, provide a robust and reproducible model system for investigating a wide range of membrane-associated phenomena. A thorough understanding of its core properties and the experimental techniques used for its characterization is paramount for researchers and professionals in these fields.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Determinants of Water Permeability through the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 8. ifisc.uib-csic.es [ifisc.uib-csic.es]

- 9. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Critical Micelle Concentration of DOPC in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in biophysical research and as an excipient in drug delivery systems. Understanding the CMC of DOPC is crucial for the formulation of stable lipid-based nanoparticles and for interpreting its interactions with biological systems.

Quantitative Data on the Critical Micelle Concentration of DOPC

The CMC of DOPC is influenced by various factors, most notably temperature and the ionic strength of the aqueous solution. The following table summarizes the reported CMC values for DOPC under different experimental conditions.

| Temperature (°C) | Solvent/Medium | CMC (µM) | Measurement Technique |

| Room Temperature | Stripped Soybean Oil | ~50 | Not Specified[1] |

| 45 | Stripped Soybean Oil | ~20 | Not Specified[1] |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of phospholipids (B1166683). Below are detailed protocols for three commonly used methods: fluorescence spectroscopy using a pyrene (B120774) probe, static light scattering, and surface tensiometry.

Pyrene Fluorescence Spectroscopy

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the DOPC micelles, leading to a change in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is monitored.

Materials:

-

DOPC

-

Pyrene

-

Chloroform (B151607) or other suitable organic solvent

-

High-purity water or buffer of choice (e.g., phosphate-buffered saline, PBS)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of DOPC in chloroform at a known concentration (e.g., 10 mg/mL).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 1 mM).

-

-

Sample Preparation:

-

In a series of glass vials, aliquot varying amounts of the DOPC stock solution to create a range of concentrations that bracket the expected CMC (e.g., from 1 µM to 100 µM).

-

To each vial, add a small, fixed amount of the pyrene stock solution to achieve a final concentration in the low micromolar range (e.g., 1-2 µM) once the final volume is reached.[5]

-

Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid-pyrene film at the bottom of each vial. Further dry the films under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid-pyrene films with a fixed volume of high-purity water or the desired aqueous buffer to achieve the target DOPC concentrations.

-

Vortex the vials and allow them to equilibrate, typically for several hours or overnight, to ensure complete hydration and micelle formation.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.[6]

-

Record the emission spectra for each sample from approximately 350 nm to 500 nm.[6]

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each DOPC concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DOPC concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the micellar core.[7]

-

Static Light Scattering (SLS)

Static light scattering measures the time-averaged intensity of light scattered by a solution. Below the CMC, the scattering intensity is low and increases linearly with the concentration of DOPC monomers. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in scattering intensity.

Materials:

-

DOPC

-

High-purity water or buffer, filtered through a low-pore-size filter (e.g., 0.22 µm) to remove dust particles.

-

Static light scattering instrument.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DOPC in the filtered aqueous buffer at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations below and above the anticipated CMC. Ensure all dilutions are made with the same filtered buffer.

-

-

SLS Measurement:

-

For each concentration, measure the intensity of scattered light at a fixed angle, typically 90 degrees.

-

-

Data Analysis:

-

Plot the scattered light intensity as a function of DOPC concentration.

-

The plot will show two distinct linear regions. The first, at lower concentrations, will have a shallow slope, corresponding to the scattering from individual DOPC monomers. The second, at higher concentrations, will have a much steeper slope due to the formation of micelles.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear fits.[8]

-

Surface Tensiometry

This technique directly measures the surface tension of a solution as a function of surfactant concentration. As DOPC is added to an aqueous solution, the amphiphilic molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in DOPC concentration.

Materials:

-

DOPC

-

High-purity water or buffer

-

Tensiometer (e.g., using a Wilhelmy plate or Du Noüy ring)[9]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DOPC in the desired aqueous medium at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each prepared DOPC solution. Ensure the measuring probe is thoroughly cleaned between measurements.[6]

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the DOPC concentration.

-

The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains constant.

-

The CMC is determined from the intersection of the two lines fitted to these regions.[9]

-

Visualizing a DOPC Micelle-Based Drug Delivery Workflow

DOPC micelles are frequently explored as nanocarriers for hydrophobic drugs in cancer therapy and other applications. The following diagram illustrates a generalized workflow for the preparation and cellular interaction of drug-loaded DOPC micelles.

Caption: Workflow for DOPC micelle-based drug delivery.

This workflow illustrates the key stages, from the self-assembly of DOPC around a hydrophobic drug to form a stable micelle, through systemic circulation and accumulation at a tumor site via the Enhanced Permeability and Retention (EPR) effect, and finally, the interaction with the cancer cell membrane leading to intracellular drug release and the desired therapeutic outcome.[10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of NaCl on Aggregation Number, Microviscosity, and Cmc of N-Dodecanoyl Amino Acid Surfactant Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. mdpi.com [mdpi.com]

- 11. Lipid-core Micelles - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

Navigating the Thermal Landscape of DOPC Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayers. Understanding the thermal behavior of DOPC is critical for its application in drug delivery systems, membrane biophysics research, and as a model for biological membranes. This document summarizes key quantitative data, details common experimental protocols for Tm determination, and provides visual workflows for these methodologies.

The Gel-to-Liquid Crystalline Phase Transition of DOPC

The main phase transition of a lipid bilayer is the transformation from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). This transition is characterized by a specific temperature, the phase transition temperature (Tm). For DOPC, a monounsaturated phospholipid with two 18-carbon chains each containing one cis double bond, this transition occurs at temperatures well below freezing. This low Tm is a hallmark of unsaturated lipids and is a primary reason for the fluidity of biological membranes at physiological temperatures.

Quantitative Data on DOPC Phase Transition Temperature

The precise Tm of DOPC can vary slightly depending on the experimental conditions and the technique used for measurement. The following table summarizes reported values from various studies.

| Phase Transition Temperature (Tm) | Experimental Method | Reference(s) |

| -16.5 °C | Not specified | [1] |

| -22 °C | Not specified | |

| -20 °C | Not specified | |

| -40.3 °C | High-Pressure Optical Method | [2][3] |

| 253 K (-20.15 °C) | Not specified | [4] |

Note: The significant variation in reported values can be attributed to factors such as hydration level, buffer composition, and the presence of impurities or other molecules in the bilayer.

Experimental Protocols for Determining Phase Transition Temperature

Several biophysical techniques are employed to determine the phase transition temperature of lipid bilayers. Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy are two of the most common and accessible methods.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat flow associated with the phase transition. As the lipid bilayer transitions from the gel to the liquid-crystalline phase, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The peak of this curve is taken as the Tm.

-

Liposome (B1194612) Preparation (Thin-Film Hydration Method):

-

Dissolve DOPC lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

-

DSC Sample Preparation:

-

Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

-

Prepare a reference pan containing the same buffer used for liposome hydration.

-

Hermetically seal both the sample and reference pans.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm of DOPC (e.g., -60°C).

-

Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 10°C).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak.

-

The temperature at the maximum of this peak corresponds to the main phase transition temperature (Tm).

-

The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

-

Fluorescence Spectroscopy (Fluorescence Anisotropy)

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used. In the ordered gel phase, the probe's rotation is restricted, leading to high fluorescence anisotropy. As the bilayer transitions to the fluid liquid-crystalline phase, the probe's rotational freedom increases, causing a sharp decrease in anisotropy. The midpoint of this transition is taken as the Tm.

-

Liposome and Probe Preparation:

-

Prepare DOPC liposomes as described in the DSC protocol (Section 2.1.1).

-

Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol or tetrahydrofuran).

-

Add a small aliquot of the probe stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayers.

-

-

Fluorescence Measurement:

-

Place the sample in a temperature-controlled cuvette holder in a spectrofluorometer equipped with polarizers.

-

Set the excitation and emission wavelengths appropriate for the chosen probe (for DPH, excitation is typically around 360 nm and emission around 430 nm).

-

Equilibrate the sample at a starting temperature below the expected Tm.

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. A correction factor (G-factor) is typically determined using horizontally polarized excitation.

-

Increase the temperature in small increments (e.g., 1-2°C) and allow the sample to equilibrate at each new temperature before repeating the intensity measurements.

-

Continue this process through the phase transition to a temperature well above the Tm.

-

-

Data Analysis:

-

Calculate the fluorescence anisotropy (r) at each temperature using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Plot the fluorescence anisotropy as a function of temperature.

-

The resulting plot will show a sigmoidal curve. The Tm is determined from the midpoint of this transition, often by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Workflow for DSC Measurement

Workflow for Fluorescence Anisotropy Measurement

Conclusion

The phase transition temperature of DOPC lipid bilayers is a fundamental biophysical parameter with significant implications for their use in research and pharmaceutical applications. While the reported values for DOPC's Tm vary, they consistently fall well below 0°C, reflecting the fluid nature of these membranes at ambient and physiological temperatures. The choice of experimental technique, such as DSC or fluorescence spectroscopy, can influence the measured value, and therefore, careful consideration of the methodology and experimental conditions is crucial for obtaining accurate and reproducible results. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals working with DOPC and other lipid-based systems.

References

- 1. tainstruments.com [tainstruments.com]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a critical component in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid therapies. Its biocompatibility, biodegradable nature, and specific physicochemical properties make it an ideal excipient for creating stable and effective formulations. This technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of DOPC, alongside detailed methodologies for assessing its purity. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, offering detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of DOPC synthesis and quality control.

Introduction

This compound (DOPC) is a phosphatidylcholine molecule containing two oleic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The cis-double bond in the oleic acid chains imparts a low phase transition temperature to DOPC, ensuring that lipid bilayers remain in a fluid state at physiological temperatures. This fluidity is crucial for the formation of stable liposomes and for facilitating membrane fusion and cellular uptake, processes vital for effective drug delivery.

Given its importance, the synthesis of high-purity DOPC is paramount for the consistency and efficacy of pharmaceutical formulations. This guide details established methods for its synthesis and provides robust analytical procedures for its characterization and purity assessment.

Synthesis of this compound (DOPC)

The synthesis of DOPC can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common chemical synthesis strategy involves the acylation of sn-glycero-3-phosphocholine (GPC) with oleic acid. The Steglich esterification is a widely used method for this transformation.

Experimental Protocol: Steglich Esterification of sn-glycero-3-phosphocholine

-

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Oleic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

-

Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 equivalent) and oleic acid (2.5 equivalents) in anhydrous dichloromethane. b. Add 4-(Dimethylamino)pyridine (0.2 equivalents) to the mixture. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (2.5 equivalents) in anhydrous dichloromethane to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 24-48 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain pure DOPC.

Purification Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude DOPC in a minimal amount of the initial elution solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from chloroform (B151607) to chloroform/methanol (B129727) mixtures.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure DOPC.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified DOPC.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific route to DOPC. Phospholipase D (PLD) can be used to catalyze the transphosphatidylation of a readily available phosphatidylcholine (PC), such as soy PC, with an alcohol. However, for the synthesis of DOPC, a more direct enzymatic acylation approach is often employed. A classic example involves the transphosphatidylation reaction using glycerol and cabbage phospholipase D.[1]

Experimental Protocol: Phospholipase D-Catalyzed Transphosphatidylation

-

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) or another suitable phosphatidyl precursor

-

Choline (B1196258) chloride

-

Phospholipase D (from Streptomyces sp. or cabbage)

-

Biphasic solvent system (e.g., diethyl ether and acetate (B1210297) buffer)

-

Calcium chloride (CaCl₂)

-

-

Procedure: a. Prepare a biphasic reaction system. The organic phase (e.g., diethyl ether) contains the lipid substrate (e.g., DOPA). The aqueous phase contains the choline chloride, CaCl₂, and the phospholipase D enzyme in a suitable buffer (e.g., acetate buffer, pH 5.6). b. Combine the two phases and stir vigorously to create an emulsion. c. Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) for several hours to days. d. Monitor the reaction progress by TLC. e. Once the reaction is complete, separate the organic phase. f. Wash the organic phase with water to remove water-soluble components. g. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. h. Purify the crude DOPC using silica gel column chromatography as described in the chemical synthesis section.

Table 1: Comparison of Synthesis Methods

| Feature | Chemical Synthesis (Steglich Esterification) | Enzymatic Synthesis (Phospholipase D) |

| Starting Materials | sn-Glycero-3-phosphocholine, Oleic Acid | Phosphatidyl precursor, Choline |

| Reagents | DCC, DMAP | Phospholipase D |

| Reaction Conditions | Anhydrous, 0 °C to room temperature | Biphasic system, 30-40 °C |

| Stereospecificity | Dependent on starting material chirality | Generally high |

| Byproducts | Dicyclohexylurea | Minimal enzymatic byproducts |

| Typical Yields | 59-87%[2] | Variable, dependent on enzyme activity and conditions |

| Purification | Silica gel column chromatography | Silica gel column chromatography |

Purity Assessment of DOPC

Ensuring the high purity of DOPC is crucial for its application in pharmaceutical formulations. Several analytical techniques are employed to identify and quantify DOPC and potential impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of DOPC purity and for monitoring the progress of synthesis and purification.[3]

Experimental Protocol: TLC Analysis of DOPC

-

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Mobile phase: A common solvent system for phospholipids (B1166683) is chloroform:methanol:water (65:25:4, v/v/v).[4]

-

Visualization reagent: Phosphomolybdic acid stain or iodine vapor.

-

-

Procedure: a. Dissolve a small amount of the DOPC sample in a suitable solvent (e.g., chloroform). b. Spot the sample onto the baseline of a silica gel TLC plate. c. Place the plate in a developing chamber containing the mobile phase. d. Allow the solvent front to ascend near the top of the plate. e. Remove the plate and dry it. f. Visualize the spots using a suitable reagent. DOPC will appear as a distinct spot. Impurities will appear as separate spots with different Rf values.

Table 2: Typical Rf Values of Lipids on Silica Gel TLC

| Lipid Class | Typical Rf Value Range (Chloroform:Methanol:Water 65:25:4) |

| Phosphatidylcholine (PC) | 0.2 - 0.3 |

| Lysophosphatidylcholine (B164491) (LPC) | 0.1 - 0.15 |

| Oleic Acid | 0.8 - 0.9 |

| Triglycerides | > 0.9 |

Note: Rf values can vary depending on the exact TLC conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of DOPC purity. Coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC can provide detailed information on the composition of the sample.[5][6]

Experimental Protocol: HPLC-ELSD Analysis of DOPC

-

Instrumentation:

-

HPLC system with a gradient pump and autosampler.

-

Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase:

-

A typical gradient elution involves a mixture of methanol and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape.[5]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the DOPC sample in the mobile phase or a compatible solvent.

-

Prepare a series of calibration standards of known DOPC concentrations.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 40 °C

-

Injection volume: 10-20 µL

-

ELSD settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase.

-

-

Data Analysis: a. Integrate the peak area of DOPC in the sample chromatogram. b. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. c. Determine the concentration of DOPC in the sample from the calibration curve. d. Purity is calculated as the percentage of the main DOPC peak area relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural confirmation of DOPC and the identification of impurities. When coupled with HPLC (LC-MS), it provides both separation and mass information. Tandem mass spectrometry (MS/MS) can be used to fragment the DOPC molecule and confirm its fatty acid composition.

Expected Fragmentation Pattern of DOPC ([M+H]⁺, m/z 786.6)

-

m/z 184.1: The characteristic phosphocholine (B91661) headgroup fragment.

-

Neutral loss of 183.1 (phosphocholine headgroup): Resulting in the diglyceride fragment at m/z 603.5.

-

Neutral loss of 282.3 (oleic acid): Resulting in the lysophosphatidylcholine fragment at m/z 504.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ³¹P NMR are powerful, non-destructive techniques for the structural elucidation and quantitative purity assessment of DOPC.[7][8][9]

-

¹H NMR: Provides information on the proton environment within the DOPC molecule. The ratio of the integrals of specific peaks (e.g., the choline methyl protons vs. the olefinic protons of the oleoyl (B10858665) chains) can be used to confirm the structure and assess purity.

-

³¹P NMR: Provides a single, sharp peak for the phosphate (B84403) group in DOPC. The chemical shift is characteristic of the phosphocholine headgroup. The presence of other phosphorus-containing impurities will result in additional peaks, allowing for their detection and quantification.[3] Quantitative ³¹P NMR, using an internal standard, can provide a highly accurate determination of DOPC concentration and purity.[10]

Table 3: Summary of Purity Analysis Methods

| Technique | Information Provided | Advantages | Limitations |

| TLC | Qualitative purity, presence of major impurities | Rapid, inexpensive, simple | Low resolution, not quantitative |

| HPLC-ELSD | Quantitative purity, separation of non-volatile compounds | Good for non-UV absorbing compounds, quantitative | Non-linear response, requires calibration |

| LC-MS | Quantitative purity, molecular weight confirmation, impurity identification | High sensitivity and specificity, structural information | More complex instrumentation |

| ¹H NMR | Structural confirmation, quantitative purity | Non-destructive, provides detailed structural information | Lower sensitivity than MS, complex spectra |

| ³¹P NMR | Detection and quantification of phosphorus-containing impurities, quantitative purity | Highly specific for phospholipids, simple spectra for pure compounds | Only detects phosphorus-containing molecules |

Common Impurities in Synthetic DOPC

The purity of synthetic DOPC can be affected by byproducts from the synthesis process and degradation products. Common impurities include:

-

Lysophosphatidylcholine (LPC): Formed by the incomplete acylation of GPC or by the hydrolysis of one of the fatty acid chains.

-

Unreacted Oleic Acid: Residual starting material from the acylation reaction.

-

Oxidized DOPC: The double bonds in the oleoyl chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

-

Isomers: Acyl migration can lead to the formation of 1,3-dioleoyl-sn-glycero-2-phosphocholine.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in pharmaceutical formulations. This guide has provided an in-depth overview of the key chemical and enzymatic synthesis methods, along with detailed protocols for a suite of analytical techniques for comprehensive purity assessment. By employing these methodologies, researchers and drug development professionals can ensure the quality and consistency of DOPC, thereby contributing to the development of safe and effective advanced drug delivery systems.

References

- 1. [PDF] Quantitative analysis of phospholipids by 31P-NMR. | Semantic Scholar [semanticscholar.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ELSD-HPLC Method for Analysis of Phospholipids on Lipak Colulm | SIELC Technologies [sielc.com]

- 8. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous curvature of DOPC membranes

An In-depth Technical Guide to the Spontaneous Curvature of DOPC Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spontaneous curvature of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes, a critical parameter in understanding membrane biophysics, protein-lipid interactions, and the rational design of lipid-based drug delivery systems.

The spontaneous curvature (J₀) of a lipid monolayer is a measure of its intrinsic tendency to bend in the absence of external forces. This property is dictated by the molecular geometry of the constituent lipid molecules. Lipids with a cylindrical shape, where the cross-sectional area of the headgroup is comparable to that of the acyl chains, have a spontaneous curvature close to zero and tend to form flat bilayers. Lipids with a headgroup area smaller than their tail region are described as having an inverted cone shape, leading to a negative spontaneous curvature and a preference for forming structures that curve away from the aqueous phase (e.g., the inner leaflet of a vesicle or inverted hexagonal phases). Conversely, lipids with a headgroup larger than their tails have a cone shape and a positive spontaneous curvature, favoring structures that curve towards the aqueous phase.

DOPC is a zwitterionic phospholipid with two unsaturated oleoyl (B10858665) chains. It is considered a largely cylindrical lipid and is a primary component of model membrane systems due to its propensity to form stable lamellar phases. However, it possesses a slight negative spontaneous curvature, indicating a subtle inverted cone shape.[1][2] This intrinsic curvature, while small, has significant implications for membrane stability, protein insertion, and the energetics of membrane fusion and fission.[3]

Quantitative Data on DOPC Spontaneous Curvature

The spontaneous curvature of DOPC has been determined by various methods, primarily through Small-Angle X-ray Scattering (SAXS) experiments on inverted hexagonal phases. The values reported in the literature show some variation, which can be attributed to differences in experimental conditions such as temperature and the host lipid matrix used in the measurements.

| Lipid Monolayer | Spontaneous Curvature (J₀) (nm⁻¹) | Temperature (°C) | Experimental Method | Reference |

| DOPC | -0.05 | Not specified | Not specified | [1] |

| DOPC | -0.091 ± 0.008 | Not specified | Not specified | [2] |

| DOPC | -0.11 | Not specified | Not specified | [4] |

| DOPC | -1/87.3 (≈ -0.011) | Not specified | Not specified | [5] |

| DOPC/DSPC/Chol (Ld phase) | Negative | Not specified | SAXS | [3] |

| DOPC/DSPC/Chol (Lo phase) | More negative than Ld phase | Not specified | SAXS | [3] |

| DOPC/DPPC/Chol (Ld phase) | Close to zero | Not specified | SAXS | [3] |

| DOPC/DPPC/Chol (Lo phase) | Less negative than Ld phase (potentially slightly positive) | Not specified | SAXS | [3] |

Note: Ld refers to the liquid-disordered phase and Lo to the liquid-ordered phase in ternary mixtures.

The temperature dependence of the spontaneous curvature for most phosphatidylcholines, including DOPC, has been found to be in the range of -1 to -3 x 10⁻³ (nm °C)⁻¹.[3][6]

Experimental Protocols for Determining Spontaneous Curvature

The primary experimental method for determining the spontaneous curvature of bilayer-forming lipids like DOPC is the inverted hexagonal phase (HII) assay using Small-Angle X-ray Scattering (SAXS). Molecular dynamics simulations also provide a powerful computational approach to probe membrane curvature.

SAXS Measurement in Inverted Hexagonal Phases

This technique involves incorporating the 'guest' lipid (DOPC) into a 'host' lipid matrix that readily forms an inverted hexagonal (HII) phase, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The principle is that the addition of the guest lipid will alter the lattice parameter of the HII phase in a concentration-dependent manner, from which the spontaneous curvature of the guest lipid can be deduced.

Detailed Methodology:

-

Sample Preparation:

-

Stock solutions of the host lipid (e.g., DOPE) and the guest lipid (DOPC) in an organic solvent (e.g., chloroform/methanol) are prepared.

-

A series of lipid mixtures with varying molar ratios of guest to host lipid are prepared by mixing the appropriate volumes of the stock solutions.

-

The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

-

The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a specific buffer solution (e.g., 150 mM NaCl) to a final lipid concentration suitable for SAXS analysis (e.g., 20-50 wt%).

-

The samples are subjected to several freeze-thaw cycles to ensure complete hydration and homogenization, promoting the formation of the HII phase.

-

-

SAXS Data Acquisition:

-

The hydrated lipid samples are loaded into X-ray transparent capillaries.

-

The capillaries are placed in a temperature-controlled sample holder in the SAXS instrument.

-

SAXS patterns are recorded for each sample at the desired temperature. The exposure time is optimized to obtain a good signal-to-noise ratio while minimizing radiation damage.

-

The 2D scattering patterns are azimuthally integrated to obtain 1D intensity profiles as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

-

Data Analysis:

-

The positions of the Bragg peaks in the 1D scattering profiles are used to determine the lattice parameter (a) of the HII phase. For a hexagonal lattice, the peak positions are related by q_h,k = (4π/√3a) * √(h² + hk + k²), where (h,k) are the Miller indices.

-

The radius of the lipid monolayer cylinder (R) in the HII phase is calculated from the lattice parameter.

-

The spontaneous curvature (J₀) of the lipid mixture is related to the monolayer radius.

-

By plotting the reciprocal of the lattice parameter (1/a) or a related geometric parameter as a function of the mole fraction of the guest lipid (DOPC), the spontaneous curvature of pure DOPC can be extrapolated.[3][6][7]

-

Molecular Dynamics (MD) Simulations

MD simulations offer a molecular-level view of membrane dynamics and can be used to compute spontaneous curvature.

General Methodology:

-

System Setup:

-

A lipid bilayer with the desired composition (e.g., pure DOPC or a mixture) is constructed using software like CHARMM-GUI.[8]

-

The bilayer is solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and mimic physiological salt concentrations.

-

The system is placed in a simulation box with periodic boundary conditions.

-

-

Simulation Protocol:

-

The system is first energy-minimized to remove any steric clashes.

-

A series of equilibration steps are performed, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable state.

-

A production run is then performed in the NPT ensemble for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the membrane.

-

-

Analysis of Spontaneous Curvature:

-

Stress Profile Method: The spontaneous curvature can be calculated from the first moment of the lateral pressure profile across the bilayer.[9] This method requires careful calculation of the stress tensor during the simulation.

-

Asymmetric Systems: For membranes with an induced asymmetry (e.g., different lipid densities in the two leaflets), the resulting curvature of the membrane at a tensionless state can be directly measured.[9][10]

-

Coarse-Grained Models: Coarse-grained force fields, such as MARTINI, are often used to simulate larger systems and longer timescales, which can be advantageous for studying membrane remodeling and curvature.[11]

-

Factors Influencing DOPC Membrane Curvature

The effective curvature of a DOPC membrane is not solely determined by its intrinsic spontaneous curvature but is also influenced by several factors:

-

Temperature: As mentioned, the spontaneous curvature of phosphatidylcholines shows a slight negative temperature dependence.[3][6]

-

Lipid Composition: The presence of other lipids can significantly alter the overall membrane curvature.

-

Cholesterol: Cholesterol is known to induce negative spontaneous curvature.[1][3] In DOPC/DSPC/Cholesterol mixtures, the liquid-ordered (Lo) phase, which is enriched in DSPC and cholesterol, exhibits a more negative spontaneous curvature than the liquid-disordered (Ld) phase, which is enriched in DOPC.[3]

-

DOPE: DOPE has a more pronounced inverted cone shape and a more negative spontaneous curvature than DOPC.[1][4] Mixtures of DOPC and DOPE will have a net spontaneous curvature that is more negative than pure DOPC.

-

-

Protein Interactions: The insertion of proteins or peptides into the membrane can locally induce or be sorted by curvature. Amphipathic helices, for example, can insert into one leaflet and act as a wedge, inducing positive curvature.

-

Ionic Environment: For charged lipids, the ionic strength and the presence of divalent cations can modulate electrostatic interactions between headgroups, thereby affecting the effective molecular shape and spontaneous curvature. While DOPC is zwitterionic, this effect is prominent in membranes containing anionic lipids like DOPS.[12]

Visualizations of Key Concepts and Workflows

Lipid Shape and Spontaneous Curvature

Caption: Relationship between lipid molecular shape and monolayer spontaneous curvature.

Experimental Workflow for SAXS Determination of Spontaneous Curvature

Caption: Workflow for determining spontaneous curvature using the SAXS HII phase method.

Factors Modulating DOPC Membrane Curvature

Caption: Key factors that influence the spontaneous curvature of a DOPC membrane.

Conclusion

The spontaneous curvature of DOPC is a fundamental parameter that, while small, plays a crucial role in the physical behavior of lipid membranes. Understanding its value, the methods used for its determination, and the factors that modulate it is essential for researchers in membrane biophysics and for professionals in drug development who utilize liposomal and other lipid-based nanoparticle formulations. The interplay between DOPC's intrinsic curvature and the effects of other membrane components like cholesterol and proteins dictates the complex morphological and functional properties of both model and biological membranes.

References

- 1. Membrane curvature - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cooperation of Conical and Polyunsaturated Lipids to Regulate Initiation and Processing of Membrane Fusion [frontiersin.org]

- 3. Monolayer spontaneous curvature of raft-forming membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curvature energetics determined by alchemical simulation on four topologically distinct lipid phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [1307.0367] Monolayer Spontaneous Curvature of Raft-Forming Membrane Lipids [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society [acs.digitellinc.com]

- 9. Spontaneous curvature of bilayer membranes from molecular simulations: asymmetric lipid densities and asymmetric adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. global-sci.com [global-sci.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Curvature Effect on the Structure of Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Cholesterol on 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, and cholesterol within lipid bilayer membranes. Understanding these interactions is fundamental for research in membrane biophysics, cell biology, and for the rational design of drug delivery systems. This document synthesizes key quantitative data, details common experimental methodologies, and provides visual representations of the underlying processes.

Quantitative Impact of Cholesterol on DOPC Bilayer Properties

Cholesterol's presence within a DOPC lipid bilayer induces significant, concentration-dependent changes in the membrane's structural and dynamic properties. The rigid, planar structure of cholesterol contrasts with the flexible, unsaturated acyl chains of DOPC, leading to a range of effects collectively known as the "condensing effect."[1][2][3]

Bilayer Thickness

The incorporation of cholesterol generally leads to an increase in the thickness of the DOPC bilayer, primarily due to the ordering effect it imposes on the flexible DOPC acyl chains.[3] However, this effect is not linear across all cholesterol concentrations. Atomistic molecular dynamics (MD) simulations have shown that the bilayer thickness increases with cholesterol mole fraction (xc) up to approximately xc = 0.35, after which it begins to decrease slightly.[1] This decrease at high cholesterol concentrations is attributed to the movement of DOPC headgroups towards the aqueous interface to better accommodate the cholesterol molecules.[1]

Small-angle neutron scattering (SANS) experiments on unilamellar DOPC vesicles have provided complementary data. One study found that at a cholesterol molar fraction of 0.44, the bilayer thickness parameter was not significantly different from that of a pure DOPC bilayer.[4][5][6] This highlights the complex nature of this parameter and its dependence on the specific experimental conditions and measurement techniques.

Table 1: Effect of Cholesterol on DOPC Bilayer Thickness

| Cholesterol Mole Fraction (xc) | Bilayer Thickness (nm) | Method | Reference |

| 0.00 | ~4.618 | SANS | [5][6] |

| 0.35 | Maximum Thickness | MD Simulation | [1] |

| 0.44 | ~4.577 | SANS | [5][6] |

| > 0.35 | Gradual Decrease | MD Simulation | [1] |

Area Per Lipid

A hallmark of the cholesterol-DOPC interaction is the reduction in the average area occupied by each lipid molecule in the plane of the membrane.[1][7] This condensing effect is a direct consequence of cholesterol filling the free volume between the unsaturated DOPC acyl chains, leading to more efficient packing.[1][7] Molecular dynamics simulations have systematically shown a monotonic decrease in the area per lipid as the cholesterol mole fraction increases.[1]

Table 2: Influence of Cholesterol on the Area Per Lipid in DOPC Bilayers

| Cholesterol Mole Fraction (xc) | Average Area Per Lipid (Ų) | Method | Reference |

| 0.00 | ~60 | MD Simulation | [7] |

| 0.10 | Decreasing | MD Simulation | [7] |

| 0.20 | Decreasing | MD Simulation | [7] |

| 0.30 | Decreasing | MD Simulation | [7] |

| 0.40 | ~40 | MD Simulation | [7] |

| 0.50 | ~40 | MD Simulation | [7] |

Acyl Chain Order Parameter

The order parameter of the DOPC acyl chains provides a measure of their conformational freedom. Cholesterol's rigid ring structure restricts the motion of the neighboring DOPC acyl chains, leading to a significant increase in the order parameter.[1][2] This ordering effect is more pronounced at higher cholesterol concentrations.[1] The presence of the cis double bond at the C9 position of the oleoyl (B10858665) chains results in a characteristic sharp drop in the order parameter at that position.[1] Wide-angle X-ray scattering (WAXS) studies have confirmed that the addition of 40% cholesterol to DOPC more than doubles the average orientational order parameter.[2]

Table 3: Cholesterol's Effect on DOPC Acyl Chain Order Parameter

| Cholesterol Mole Fraction (xc) | Acyl Chain Order Parameter (SCD) | Method | Reference |

| 0.00 | Lower | MD Simulation | [1] |

| Increasing | Monotonically Increasing | MD Simulation | [1] |

| 0.40 | More than doubled | WAXS | [2] |

| 0.50 | Higher | MD Simulation | [1] |

| 0.6563 | Slightly lower than at xc=0.50 at some positions | MD Simulation | [1] |

Experimental Protocols for Studying DOPC-Cholesterol Interactions

A variety of experimental techniques are employed to characterize the interactions between DOPC and cholesterol in lipid bilayers. Below are detailed methodologies for some of the key approaches.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a valuable model system for studying membrane phase behavior and mechanical properties using microscopy techniques. The droplet transfer method is a common approach for their preparation.[8][9]

Protocol for GUV Preparation by Droplet Transfer:

-

Lipid Stock Solution Preparation:

-

Prepare separate stock solutions of DOPC and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a mineral oil mixture).[8]

-

For cholesterol-containing GUVs, mix the DOPC and cholesterol stock solutions to achieve the desired molar ratios (e.g., 85:15, 71:29, 60:40 DOPC:cholesterol).[8] The total lipid concentration is typically in the range of 1-3 mg/mL.[8]

-

If using chloroform, evaporate the solvent under a stream of nitrogen to form a thin lipid film. Redissolve the film in mineral oil with gentle heating (e.g., 80°C for 1 hour).[8]

-

-

Aqueous Solution Preparation:

-

Prepare an inner aqueous solution (e.g., 240 mM sucrose) and a bottom aqueous solution (e.g., 240 mM glucose).[8] The density difference between the sucrose (B13894) and glucose solutions facilitates the separation of GUVs.

-

Filter both aqueous solutions through a 0.22 µm microfilter.[8]

-

-

Emulsion Formation and GUV Generation:

-

Create a water-in-oil emulsion by adding a small volume of the inner sucrose solution to the lipid-oil solution and vortexing.

-

Layer the emulsion on top of the glucose solution in a centrifuge tube.

-

Centrifuge the tube (e.g., 20 minutes at 3300g at 4°C).[8] During centrifugation, the water droplets pass through the oil-water interface, acquiring a second lipid leaflet and forming GUVs in the bottom glucose phase.

-

-

Vesicle Harvesting and Observation:

-

Carefully remove the upper oil phase.

-

Resuspend the GUVs in the glucose solution.

-

Observe the GUVs using phase-contrast or fluorescence microscopy.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermodynamic properties of lipid phase transitions. While pure DOPC has a very low main phase transition temperature (Tm) of -20°C, DSC can be informative in ternary systems containing DOPC, a higher Tm lipid, and cholesterol to study the effects on phase separation and domain formation.[10]

Protocol for DSC Analysis of DOPC-Containing Liposomes:

-

Liposome Preparation:

-

Prepare lipid mixtures (e.g., DOPC/DPPC/Cholesterol) by co-dissolving the lipids in chloroform.

-

Evaporate the solvent under nitrogen to form a thin film.

-

Place the lipid film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline) by vortexing at a temperature above the Tm of the highest melting point lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load a precise amount of the MLV suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC calorimeter.

-

Equilibrate the system at a starting temperature well below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1-5°C/min) up to a final temperature well above the transition.

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak.

-

Analyze the thermogram to determine the transition temperature (Tm) and the enthalpy of the transition (ΔH).

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure and dynamics of lipid bilayers. 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly useful for examining the conformational order of the lipid acyl chains.[10][11][12][13][14]

Protocol for 13C CP-MAS NMR of DOPC-Cholesterol Bilayers:

-

Sample Preparation:

-

Prepare MLVs of the desired DOPC/cholesterol composition as described for DSC. For enhanced sensitivity, 13C-labeled cholesterol can be used.[11][12]

-

Centrifuge the MLV suspension to form a pellet.

-